molecular formula C13H10N4O2 B7497820 N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide

N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide

Cat. No. B7497820
M. Wt: 254.24 g/mol
InChI Key: DLQZGWJARWYQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide, also known as MBX-2982, is a small molecule inhibitor that targets G-protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is expressed in the pancreas and intestines and plays a role in regulating glucose and lipid metabolism. MBX-2982 has shown potential as a therapeutic agent for the treatment of type 2 diabetes and obesity.

Mechanism of Action

N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide acts as an allosteric modulator of GPR119, which means that it binds to a site on the receptor that is distinct from the binding site for the endogenous ligand. This binding induces a conformational change in the receptor that enhances its ability to respond to the endogenous ligand and stimulate insulin and incretin hormone secretion.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. In addition, it has been shown to reduce body weight and improve lipid metabolism in animal models of obesity. These effects are thought to be mediated through the activation of GPR119, which stimulates the release of insulin and incretin hormones.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide is that it has shown potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. However, one limitation is that it has only been studied in preclinical models and has not yet been tested in humans. In addition, the long-term safety and efficacy of N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide are not yet known.

Future Directions

There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide. One area of focus could be the development of more potent and selective GPR119 agonists that could be used as therapeutic agents for the treatment of type 2 diabetes and obesity. Another area of research could be the investigation of the long-term safety and efficacy of N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide in humans. Finally, the role of GPR119 in other physiological processes such as inflammation and cardiovascular function could be explored.

Synthesis Methods

N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-1,3-benzoxazole with pyrazine-2-carboxylic acid. The resulting product is then purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. In preclinical studies, N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide has been shown to improve glucose tolerance and reduce body weight in animal models of type 2 diabetes and obesity. These effects are thought to be mediated through the activation of GPR119, which stimulates the release of insulin and incretin hormones.

properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-8-16-10-6-9(2-3-12(10)19-8)17-13(18)11-7-14-4-5-15-11/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQZGWJARWYQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.